molecular formula C19H18F3NO B1327292 2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone CAS No. 898774-81-7

2-Pyrrolidinomethyl-3'-trifluoromethylbenzophenone

Cat. No.: B1327292
CAS No.: 898774-81-7
M. Wt: 333.3 g/mol
InChI Key: NUIPAALBGFIBCP-UHFFFAOYSA-N
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Description

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol It is characterized by the presence of a pyrrolidine ring attached to a benzophenone structure, with a trifluoromethyl group at the 3’ position

Scientific Research Applications

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.

    Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and industrial processes.

Preparation Methods

The synthesis of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit or activate specific enzymes, alter signal transduction pathways, or affect gene expression .

Comparison with Similar Compounds

2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

    2-Pyrrolidinomethyl-2’-trifluoromethylbenzophenone: This compound has a similar structure but with the trifluoromethyl group at the 2’ position. The positional difference can lead to variations in chemical reactivity and biological activity.

    4-Bromo-2-fluoro-2’-pyrrolidinomethyl benzophenone: The presence of bromine and fluorine atoms introduces additional reactivity and potential biological effects.

    3’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone: This compound features methyl and methoxy groups, which can influence its chemical properties and applications.

The uniqueness of 2-Pyrrolidinomethyl-3’-trifluoromethylbenzophenone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)16-8-5-7-14(12-16)18(24)17-9-2-1-6-15(17)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIPAALBGFIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643662
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-81-7
Record name Methanone, [2-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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